2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine typically involves the reaction of appropriate substituted anilines with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The triazine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazines with varying functional groups .
Scientific Research Applications
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but lacks the chlorophenyl group.
2,4-Diphenyl-6-(4-chlorophenyl)-1,3,5-triazine: Another closely related compound with different substitution patterns.
2,4,6-Trichloro-1,3,5-triazine: Contains chlorine atoms at all three positions on the triazine ring.
Uniqueness
2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H18ClN3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-24-14-8-7-13-23(24)19-15-17-22(18-16-19)27-30-25(20-9-3-1-4-10-20)29-26(31-27)21-11-5-2-6-12-21/h1-18H |
InChI Key |
OGBQTOQFGKTCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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